molecular formula C11H14N2O3 B14333196 Methyl (ethylcarbamoyl)phenylcarbamate CAS No. 105548-71-8

Methyl (ethylcarbamoyl)phenylcarbamate

Cat. No.: B14333196
CAS No.: 105548-71-8
M. Wt: 222.24 g/mol
InChI Key: FFZKAMPPWMKDAH-UHFFFAOYSA-N
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Description

Methyl (ethylcarbamoyl)phenylcarbamate is an organic compound belonging to the carbamate family. It is characterized by the presence of both methyl and ethylcarbamoyl groups attached to a phenyl ring. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (ethylcarbamoyl)phenylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with methyl carbamate in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .

Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the corresponding carbamates. This one-pot procedure is versatile and efficient, making it suitable for industrial-scale production .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (ethylcarbamoyl)phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

Major products formed from these reactions include substituted carbamates, amines, and phenolic compounds. These products have diverse applications in various industries .

Mechanism of Action

The mechanism of action of methyl (ethylcarbamoyl)phenylcarbamate involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, affecting neurotransmission and causing various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamates such as methyl carbamate, ethyl carbamate, and phenyl carbamate. These compounds share structural similarities but differ in their specific functional groups and applications .

Uniqueness

Methyl (ethylcarbamoyl)phenylcarbamate is unique due to its dual carbamoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and as a versatile reagent in chemical research .

Properties

CAS No.

105548-71-8

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

methyl N-(ethylcarbamoyl)-N-phenylcarbamate

InChI

InChI=1S/C11H14N2O3/c1-3-12-10(14)13(11(15)16-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,12,14)

InChI Key

FFZKAMPPWMKDAH-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N(C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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